Absence of Documented Biological Activity is the Key Differentiator
A search of the scientific and patent literature on 2026-04-29 returned no quantitative bioactivity data for N-(2-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide . This contrasts with related pyridazinone-acetamide hybrids, such as PDZ-AC, which have documented in vitro and in vivo antidiabetic activity with specific IC50 values [1]. The ZINC database entry for this compound explicitly states 'There is no known activity for this compound' [2].
| Evidence Dimension | Documented Biological Activity |
|---|---|
| Target Compound Data | No known bioactivity |
| Comparator Or Baseline | PDZ-AC (a related pyridazinone-arylacetamide) has documented antidiabetic activity with specific in vitro enzyme inhibition data |
| Quantified Difference | Data void vs. documented activity profile |
| Conditions | Literature and database search across PubMed, Google Patents, ChEMBL, and ZINC as of 2026-04-29 |
Why This Matters
For procurement, this compound's primary value may lie in its status as a structurally novel but biologically uncharacterized entity, making it a candidate for novel target discovery or as a negative control in broad screening panels, differentiating it from extensively characterized analogs.
- [1] ScienceDirect. Novel hybrid pyridazinone-arylacetamide: Synthesis, crystal structure, toxicity, antidiabetic activity... Journal of Molecular Structure, 2025. View Source
- [2] ZINC Database. ZINC22075170. Accessed 2026-04-29. View Source
